molecular formula C20H18N6OS B2920593 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034291-11-5

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2920593
CAS RN: 2034291-11-5
M. Wt: 390.47
InChI Key: DXBVKHVEUDEJGR-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown that benzothiazole derivatives exhibit promising antibacterial activity. For example, a study designed and synthesized novel analogs displaying significant antibacterial effects, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as novel antibacterial agents (Palkar et al., 2017). Additionally, pyrazole derivatives have been investigated for their antimicrobial activities, with some compounds demonstrating significant inhibitory effects against various microbial strains, indicating their utility in developing new antimicrobial agents (Hassan, 2013).

Anticancer Agents

Compounds incorporating benzothiazole have also been studied for their antitumor properties. A specific benzothiazole derivative was found to have a selective cytotoxicity against tumorigenic cell lines, underscoring the therapeutic potential of benzothiazole compounds in cancer treatment (Yoshida et al., 2005). This finding is supported by other research that synthesized and evaluated benzothiazole derivatives, showcasing potent antitumor activities and suggesting their use as promising antitumor agents (Zaki et al., 2018).

Inhibitors of Photosynthetic Electron Transport

Pyrazole derivatives have been explored as potential inhibitors of photosynthetic electron transport, a mechanism that could be harnessed for developing herbicides. Studies on new pyrazoles showed that they could interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating their potential as commercial herbicides (Vicentini et al., 2005).

GyrB Inhibitors for Tuberculosis Treatment

Another research focus has been on the design and synthesis of compounds as Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, demonstrating promising results that could contribute to tuberculosis treatment strategies (Jeankumar et al., 2013).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-19(20-24-14-3-1-2-4-18(14)28-20)23-9-10-26-17(13-5-6-13)11-15(25-26)16-12-21-7-8-22-16/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBVKHVEUDEJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=NC4=CC=CC=C4S3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

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